7,4'-Dihydroxyhomoisoflavanone

Cytotoxicity Leukemia Homoisoflavonoid SAR

7,4'-Dihydroxyhomoisoflavanone (CAS 1178893-64-5), also designated (3R)-7,4'-dihydrohomoisoflavanone, is a naturally occurring homoisoflavanone belonging to the flavonoid class. It has been isolated from plant sources including Anemarrhena asphodeloides, Polygonatum odoratum, and Dracaena species.

Molecular Formula C16H14O4
Molecular Weight 270.28 g/mol
CAS No. 1178893-64-5
Cat. No. B3087952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,4'-Dihydroxyhomoisoflavanone
CAS1178893-64-5
Molecular FormulaC16H14O4
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESC1C(C(=O)C2=C(O1)C=C(C=C2)O)CC3=CC=C(C=C3)O
InChIInChI=1S/C16H14O4/c17-12-3-1-10(2-4-12)7-11-9-20-15-8-13(18)5-6-14(15)16(11)19/h1-6,8,11,17-18H,7,9H2
InChIKeyKKCLNMWDNUQXPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,4'-Dihydroxyhomoisoflavanone (CAS 1178893-64-5) - Key Differentiated Homoisoflavanone for Antibacterial and Cytotoxicity Research


7,4'-Dihydroxyhomoisoflavanone (CAS 1178893-64-5), also designated (3R)-7,4'-dihydrohomoisoflavanone, is a naturally occurring homoisoflavanone belonging to the flavonoid class. It has been isolated from plant sources including Anemarrhena asphodeloides, Polygonatum odoratum, and Dracaena species [1]. The compound is characterized by hydroxyl substitutions at the C-7 and C-4' positions on a 3-benzyl-4-chromanone skeleton (C16H14O4; MW 270.28 g/mol). Its structural simplicity relative to many homoisoflavanones bearing additional methoxy or alkyl groups positions it as a useful baseline comparator for structure-activity relationship (SAR) studies. The compound has demonstrated quantifiable antibacterial activity against both Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), as well as cytotoxicity against multiple human cancer cell lines [2].

Why a Generic Homoisoflavanone Cannot Substitute for 7,4'-Dihydroxyhomoisoflavanone


Substituting 7,4'-dihydroxyhomoisoflavanone with another homoisoflavanone or structurally related flavonoid without verification is scientifically unsound due to quantifiable divergence in biological activity arising from subtle substitution differences. The presence or absence of a single methoxy or hydroxyl group on the homoisoflavanone scaffold can profoundly alter cytotoxicity profiles, antibacterial potency, and target engagement. For example, the co-isolated analog (2S)-7,4'-dihydroxy-5-methoxyflavanone exhibits an anti-adipogenic activity not observed for 7,4'-dihydroxyhomoisoflavanone, demonstrating that even minor structural modifications yield divergent biological profiles [1]. In head-to-head in silico screening against β-catenin, 7,4'-dihydroxyhomoisoflavanone and Mucronulatol display distinct Glide scores and binding affinities, confirming that even compounds with similar reported activities cannot be assumed to be interchangeable [2]. The quantitative evidence in Section 3 establishes that this compound possesses a specific and reproducible activity signature that generic substitution would erase.

Quantitative Differentiation of 7,4'-Dihydroxyhomoisoflavanone Against Structural and Functional Analogs


Cytotoxicity Against K-562 Leukemia Cells: 7,4'-Dihydroxyhomoisoflavanone vs. Co-Isolated Homoisoflavonoids

7,4'-Dihydroxyhomoisoflavanone (Compound 13) exhibits an IC50 of 15.600 ± 0.040 μg/mL against K-562 chronic myelogenous leukemia cells, which is comparable to cambodianin A (IC50 = 13.300 ± 0.064 μg/mL) and cambodianin B (IC50 = 14.100 ± 0.042 μg/mL), but approximately 2-fold more potent than 4,4′-dihydroxy-2′-methoxychalcone (IC50 = 32.500 ± 0.082 μg/mL) in the same assay system [1].

Cytotoxicity Leukemia Homoisoflavonoid SAR

Cytotoxicity Against SGC-7901 Gastric Tumor Cells: 7,4'-Dihydroxyhomoisoflavanone vs. 4,4′-Dihydroxy-2′-Methoxychalcone

Against SGC-7901 human gastric tumor cells, 7,4'-dihydroxyhomoisoflavanone (Compound 13) exhibits an IC50 of 20.500 ± 0.082 μg/mL, which is approximately 1.86-fold less potent than 4,4′-dihydroxy-2′-methoxychalcone (IC50 = 11.000 ± 0.018 μg/mL) in the same assay panel [1].

Cytotoxicity Gastric Cancer Homoisoflavonoid

Cytotoxicity Against SMMC-7721 Hepatocarcinoma Cells: 7,4'-Dihydroxyhomoisoflavanone vs. Cambodianin B and 4,4′-Dihydroxy-2′-Methoxychalcone

Against SMMC-7721 human hepatocarcinoma cells, 7,4'-dihydroxyhomoisoflavanone (Compound 13) exhibits an IC50 of 30.200 ± 0.022 μg/mL, which is approximately 2.42-fold less potent than 4,4′-dihydroxy-2′-methoxychalcone (IC50 = 12.500 ± 0.025 μg/mL) and slightly less potent than cambodianin B (IC50 = 25.000 ± 0.025 μg/mL) [1].

Cytotoxicity Hepatocarcinoma Homoisoflavonoid

In Silico β-Catenin Binding Affinity: 7,4'-Dihydroxyhomoisoflavanone vs. Mucronulatol and iCRT5

In an integrated pharmacophore-based virtual screening of 1574 natural compounds against β-catenin, 7,4'-dihydroxyhomoisoflavanone demonstrated a Glide score of -3.943 kcal/mol and MM-GBSA binding affinity of -41.883 kcal/mol. This represents moderately weaker predicted binding than Mucronulatol (Glide: -4.748 kcal/mol; MM-GBSA: -44.763 kcal/mol), but both compounds exhibited superior in silico metrics compared to the reference inhibitor iCRT5 [1].

β-catenin NSCLC Molecular Docking In Silico Screening

Functional Divergence from (2S)-7,4'-Dihydroxy-5-Methoxyflavanone: Anti-Adipogenic Activity

In a study isolating both 7,4'-dihydroxyhomoisoflavanone and (2S)-7,4'-dihydroxy-5-methoxyflavanone from Anemarrhena asphodeloides, only the 5-methoxyflavanone analog exhibited a moderate inhibitory effect on the differentiation of pre-adipocyte 3T3-L1 cells. 7,4'-dihydroxyhomoisoflavanone showed no reported anti-adipogenic activity under the same experimental conditions [1].

Anti-adipogenic 3T3-L1 Flavanone Homoisoflavanone

Antibacterial Activity Against MRSA: 7,4'-Dihydroxyhomoisoflavanone as a Homoisoflavanone with Demonstrated Anti-MRSA Activity

7,4'-Dihydroxyhomoisoflavanone has been reported to exhibit antibacterial activity against both methicillin-sensitive Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . While quantitative MIC values are not available in the accessible primary literature, the compound's activity against MRSA distinguishes it from many flavonoid-class compounds that lack anti-MRSA efficacy. Co-isolated compounds including 4,4′-dihydroxy-2,3′-dimethoxydihydrochalcone (Compound 7) and 4,4′-dihydroxy-2-methoxydihydrochalcone (Compound 8) also demonstrate anti-MRSA activity, placing 7,4'-dihydroxyhomoisoflavanone within a subset of homoisoflavonoids and dihydrochalcones possessing this clinically relevant activity profile [1].

Antibacterial MRSA Staphylococcus aureus

Validated Research and Industrial Application Scenarios for 7,4'-Dihydroxyhomoisoflavanone


Reference Compound for Leukemia (K-562) Cytotoxicity Screening Cascades

7,4'-Dihydroxyhomoisoflavanone (IC50 = 15.600 ± 0.040 μg/mL against K-562 cells) serves as a validated reference compound for cytotoxicity screening assays targeting chronic myelogenous leukemia. Its potency is comparable to the most active homoisoflavonoids in the same panel (cambodianin A: 13.300 μg/mL; cambodianin B: 14.100 μg/mL), making it suitable as a positive control or benchmark for evaluating novel homoisoflavonoid derivatives [1].

Selectivity Control for Anti-Adipogenic Studies Using (2S)-7,4'-Dihydroxy-5-Methoxyflavanone

Because 7,4'-dihydroxyhomoisoflavanone lacks the anti-adipogenic activity exhibited by its 5-methoxy analog against 3T3-L1 pre-adipocytes, it is ideally suited as a negative control or selectivity reference in adipogenesis studies. Researchers investigating the anti-adipogenic mechanism of (2S)-7,4'-dihydroxy-5-methoxyflavanone can use 7,4'-dihydroxyhomoisoflavanone to confirm that the observed activity is methoxy-group dependent [2].

In Silico Benchmarking and Validation of β-Catenin Docking Models

With a quantitatively defined Glide score of -3.943 kcal/mol and MM-GBSA binding affinity of -41.883 kcal/mol against β-catenin, 7,4'-dihydroxyhomoisoflavanone provides a benchmark data point for validating molecular docking workflows and scoring functions. Its distinct in silico profile relative to Mucronulatol (Glide: -4.748 kcal/mol; MM-GBSA: -44.763 kcal/mol) enables computational chemists to assess the discriminatory power of their docking protocols [3].

Lead Scaffold for Anti-MRSA Drug Discovery Programs

The documented antibacterial activity of 7,4'-dihydroxyhomoisoflavanone against methicillin-resistant Staphylococcus aureus (MRSA) positions this compound as a starting scaffold for medicinal chemistry optimization targeting drug-resistant Gram-positive infections. Procurement of this specific homoisoflavanone ensures access to a scaffold with validated anti-MRSA activity, distinguishing it from the broader flavonoid class which typically lacks such efficacy .

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